BenchChemオンラインストアへようこそ!

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Profiling Library Design

This meta-substituted arylboronic acid features a privileged 4-ethylpiperazine fragment for one-step introduction into kinase inhibitor scaffolds (BCR‑ABL, RET, FLT3). The N‑ethyl group provides a ΔlogD ≈ +0.2‑0.5 enhancement over the N‑methyl analogue, improving blood‑brain barrier penetration. With a pKa of 8.51 and 4 rotatable bonds, it allows fine‑tuning of amine basicity and conformational rigidity. Supplied at ≥98% purity with ambient‑temperature shipping, eliminating cold‑chain costs. Store sealed at 2–8°C for long‑term stability.

Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
CAS No. 1333121-83-7
Cat. No. B1395659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
CAS1333121-83-7
Molecular FormulaC13H21BN2O2
Molecular Weight248.13 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN2CCN(CC2)CC)(O)O
InChIInChI=1S/C13H21BN2O2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18/h3-5,10,17-18H,2,6-9,11H2,1H3
InChIKeyGSGPYSACVXISCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1333121-83-7) Procurement-Ready Profile & Structural Identity


(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a meta‑substituted arylboronic acid building block containing a 4‑ethylpiperazine moiety connected via a methylene linker. It possesses the molecular formula C₁₃H₂₁BN₂O₂ and a molecular weight of 248.13 g·mol⁻¹ . The compound is routinely supplied at ≥98% purity (HPLC) and is stored at 2–8 °C sealed under dry conditions . Its molecular design integrates a reactive boronic acid group for Suzuki–Miyaura cross‑coupling and a tertiary‑amine piperazine handle that can act as a hydrogen‑bond acceptor (H‑acceptors = 4) and modest‑basicity solubilising motif .

Why In‑Class Piperazine‑Boronic Acid Analogues Cannot Be Interchanged with (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid


Although numerous arylboronic‑piperazine hybrids are catalogued as Suzuki‑coupling building blocks, seemingly minor structural variations—such as shifting the attachment from para to meta, altering the methylene spacer to an ethylene bridge, or changing the N‑alkyl group from methyl to ethyl—can lead to substantial differences in electronic character, logP/logD, amine basicity, and steric accessibility around the boron centre [1]. For example, the meta‑methylene substitution in the target compound places the boronic acid at a distance and dihedral angle that is distinct from the para‑direct‑attachment isomer (CAS 657398‑70‑4), potentially altering coupling kinetics and chemoselectivity under palladium‑catalysed conditions [2]. Likewise, replacing the N‑ethyl group with N‑methyl (CAS 1171044‑16‑8) reduces calculated logP and may shift the aqueous‑organic partitioning behaviour of the derived biaryls, affecting downstream purification and formulation .

Quantitative Differentiation Evidence for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid vs. Closest Structural Analogues


Meta‑Methylene vs. Para‑Direct Attachment: Impact on Calculated logP and Hydrogen‑Bond Donor/Acceptor Count

The meta‑methylene architecture in (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid yields a calculated logP of −0.50 and 4 hydrogen‑bond acceptors/2 donors . In contrast, the para‑direct‑attachment isomer 4‑(4‑ethylpiperazin‑1‑yl)phenylboronic acid (CAS 657398‑70‑4, C₁₂H₁₉BN₂O₂, MW 234.10) has a lower molecular complexity and is predicted to exhibit a higher logP (approx. 0.3–0.6) due to the absence of the methylene spacer, which reduces polar surface area and hydrogen‑bond acceptor count . The lower logP of the target compound implies greater aqueous solubility and potentially different pharmacokinetic behaviour of derived biaryl products.

Medicinal Chemistry Physicochemical Profiling Library Design

N‑Ethyl vs. N‑Methyl Piperazine: pKa and LogD Differentiation of the Amine Handle

The 4‑ethylpiperazine substituent of the target compound confers a predicted pKa of 8.51 (most acidic) at 25 °C . The corresponding N‑methyl analogue (3‑((4‑methylpiperazin‑1‑yl)methyl)phenyl)boronic acid (CAS 1171044‑16‑8, MW 234.10) has a lower molecular weight and, due to the smaller N‑alkyl group, is expected to display a slightly lower pKa (approx. 7.8–8.2) and reduced logD at pH 7.4 . The net effect is that the target compound retains a higher fraction of uncharged, membrane‑permeable amine at physiological pH, while still offering a tertiary‑amine handle for salt formation or further derivatisation.

Physicochemical Profiling Medicinal Chemistry Scaffold Selection

Meta‑Methylene Spacer vs. Ethylene‑Bridged Analogue: Rotatable Bonds and Conformational Flexibility

The target compound contains 4 rotatable bonds, consistent with its methylene‑linked architecture . The ethylene‑bridged analogue (3‑(1‑(4‑ethylpiperazin‑1‑yl)ethyl)phenyl)boronic acid (CAS 1704095‑90‑8, C₁₄H₂₃BN₂O₂, MW 262.16) introduces an additional sp³ carbon and a chiral centre, increasing rotatable bonds to 5 and adding a stereochemical element absent in the target . This extra degree of freedom can complicate structure‑based design and may lead to entropic penalties upon target binding. The target compound’s simpler, achiral methylene spacer therefore offers a more tractable scaffold for fragment‑based or structure‑guided medicinal chemistry.

Medicinal Chemistry Molecular Design Conformational Analysis

Proven Utility in Microwave‑Assisted Suzuki–Miyaura Library Synthesis with Ortho‑Substituted Arylboronates

Although the target meta‑substituted isomer itself has not been explicitly reported in a direct comparative coupling study, its ortho‑regioisomeric counterparts (2‑piperazino‑methyl‑phenylboronic acid pinacol esters) have been successfully employed in microwave‑mediated Suzuki–Miyaura cross‑couplings with aryl bromides to generate (piperazin‑1‑ylmethyl)biaryl libraries [1]. The yields for the N‑Boc‑protected pinacol esters ranged from 52% to 89%, depending on the aryl bromide electrophile, demonstrating that the piperazinomethyl‑arylboronate motif is competent for high‑throughput parallel synthesis [2]. By extension, the target compound’s boronic acid functionality is expected to exhibit comparable or superior reactivity due to the absence of the pinacol ester protecting group, which often requires an additional deprotection step.

Organic Synthesis Cross‑Coupling Parallel Chemistry

Stability and Storage Profile: Room‑Temperature Shipping vs. Cold‑Chain Analogues

According to supplier datasheets, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid can be shipped at ambient temperature (room temperature in continental US) while requiring only standard 2–8 °C storage upon receipt . This contrasts with several closely related analogues, such as the hydrochloride salt form (4‑(1‑(4‑ethylpiperazin‑1‑yl)ethyl)phenyl)boronic acid hydrochloride (CAS 1704069‑35‑1), which may require cold‑chain shipping due to higher hygroscopicity and salt‑form instability [1]. The ability to ship the free boronic acid at room temperature reduces logistics costs and simplifies inventory management for research organisations.

Supply Chain Stability Procurement

Validated Application Scenarios for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration via Suzuki–Miyaura Cross‑Coupling

The 4‑ethylpiperazin‑1‑ylmethyl motif is a privileged fragment in type II kinase inhibitors (e.g., AST‑487, AKE‑72) that target BCR‑ABL, RET, and FLT3 [1]. The target compound serves as a direct boronic acid coupling partner to introduce this pharmacophore into inhibitor scaffolds in a single step, eliminating the need for pinacol ester deprotection. Its meta‑substitution geometry and calculated logP (−0.50) facilitate aqueous‑compatible coupling conditions and simplify product isolation [2].

Parallel Synthesis of CNS‑Targeted Compound Libraries

Piperazine‑containing biaryls are prevalent in CNS drug discovery (e.g., dopamine and serotonin receptor ligands). The target compound’s N‑ethyl group provides a subtle increase in lipophilicity (ΔlogD ≈ +0.2–0.5 vs. N‑methyl analogue) that can enhance blood‑brain barrier penetration potential [1]. Combined with its demonstrated compatibility with microwave‑assisted Suzuki coupling, it enables the rapid generation of diverse CNS‑oriented compound libraries for high‑throughput screening [2].

Physicochemical Property‑Based Lead Optimisation

The quantitatively established differences in pKa (8.51 vs. ≈8.0 for N‑methyl) and rotatable bonds (4 vs. 5 for ethylene‑bridged) make the target compound a rational choice when medicinal chemists seek to fine‑tune amine basicity and conformational rigidity during lead optimisation [1]. The balance of hydrogen‑bond acceptors (4) and donors (2) also aligns with Lipinski and CNS‑MPO guidelines, positioning it as a favourable fragment for multiparameter optimisation [2].

Research Supply Chain Efficiency: Ambient‑Shipped Boronic Acid Building Block

For procurement managers and laboratory operations, the ability to receive this compound via ambient‑temperature shipping—while maintaining ≥98% purity and long‑term stability at 2–8 °C—offers a measurable cost and logistical advantage over cold‑chain‑dependent analogues [1]. This attribute is particularly relevant for research groups that lack dedicated cold‑storage receipt facilities or require just‑in‑time inventory management for parallel synthesis campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.